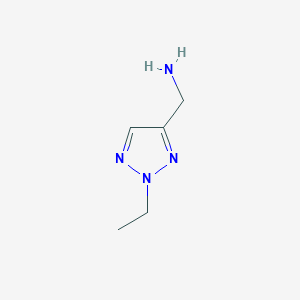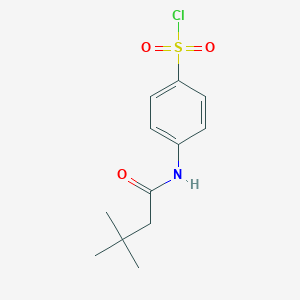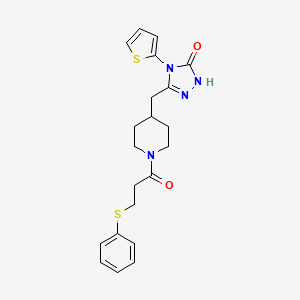![molecular formula C26H27N5O4 B2972520 benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844660-02-2](/img/no-structure.png)
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Studies have demonstrated the use of related chemical structures in the synthesis of heterocyclic systems, which are crucial in medicinal chemistry. For example, Toplak et al. (1999) described the use of similar compounds in the preparation of various pyrimidinone derivatives, showcasing the versatility of these molecules in creating biologically relevant heterocycles (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These findings highlight the importance of such compounds in synthesizing complex heterocyclic structures that could have potential applications in pharmaceuticals.
Novel Organic Reactions
In the realm of organic synthesis, compounds with similar chemical frameworks have been utilized to innovate new reactions and synthesize new molecular entities. For instance, Zimmermann & Fischer (1985) explored pyrylium compounds to produce substituted benzophenones, indicating the utility of these molecules in generating key intermediates for further chemical transformations (Zimmermann & Fischer, 1985). This research underscores the molecule's role in facilitating novel organic reactions, potentially leading to the development of new drugs or materials.
Biological Activity and Drug Discovery
Research into molecules with similar structures has also focused on their biological activities and potential as drug candidates. Novikov et al. (2004) synthesized derivatives that showed inhibitory properties against the human immunodeficiency virus (HIV), demonstrating the therapeutic potential of such compounds in treating viral infections (Novikov, Ozerov, Sim, & Buckheit, 2004). This study exemplifies the critical role of chemical synthesis in discovering new treatments for infectious diseases.
Advanced Materials and Chemical Engineering
In the field of materials science and chemical engineering, derivatives of the mentioned compound have been explored for their utility in creating novel materials. Wang et al. (2006) detailed the synthesis of pyridine-containing polyimides, demonstrating the compound's application in producing high-performance polymers with excellent thermal and mechanical properties (Wang, Li, Zhang, Ma, Shao, & Zhao, 2006). This research highlights the broad applicability of such molecules beyond pharmaceuticals, including in the development of new materials.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 3,5-dimethylphenylacetic acid with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine to form the corresponding amide. The amide is then cyclized with acetic anhydride and sodium acetate to form the purine ring. The resulting intermediate is then benzylated with benzyl chloride and base to form the final product.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine", "acetic anhydride", "sodium acetate", "benzyl chloride", "base" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylacetic acid with 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-dioxepine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide.", "Step 2: Cyclization of the amide with acetic anhydride and sodium acetate in acetic acid to form the purine ring.", "Step 3: Benzylating the resulting intermediate with benzyl chloride and base such as NaOH or KOH to form the final product, benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate." ] } | |
CAS番号 |
844660-02-2 |
製品名 |
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
分子式 |
C26H27N5O4 |
分子量 |
473.533 |
IUPAC名 |
benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O4/c1-17-12-18(2)14-20(13-17)29-10-7-11-30-22-23(27-25(29)30)28(3)26(34)31(24(22)33)15-21(32)35-16-19-8-5-4-6-9-19/h4-6,8-9,12-14H,7,10-11,15-16H2,1-3H3 |
InChIキー |
HEUIBKYYPVPDKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)
![4-[3-(4-Prop-2-enoylpiperazin-1-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-2-one](/img/structure/B2972441.png)

![4-(azepan-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2972445.png)

![4-[(2-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2972447.png)





